4-(4-Bromobenzoyl)piperidine hydrochloride is a chemical compound with the molecular formula and a molecular weight of 304.61 g/mol. This compound is notable for its applications across various scientific fields, including chemistry, biology, and medicine. It serves as an important intermediate in organic synthesis and has potential therapeutic properties, making it a subject of interest in drug development and biochemical research.
The compound is synthesized through various chemical reactions involving piperidine derivatives and bromobenzoyl groups. It can be obtained from established synthetic routes that utilize readily available starting materials, such as 4-bromobenzoic acid and piperidine.
4-(4-Bromobenzoyl)piperidine hydrochloride is classified as an organic compound, specifically a piperidine derivative. It falls under the category of substituted piperidines, which are widely studied for their pharmacological properties.
The synthesis of 4-(4-Bromobenzoyl)piperidine hydrochloride typically involves the acylation of piperidine with 4-bromobenzoyl chloride. The reaction conditions often include the use of base catalysts to facilitate the formation of the amide bond.
The molecular structure of 4-(4-Bromobenzoyl)piperidine hydrochloride features a piperidine ring substituted at the 4-position with a 4-bromobenzoyl group. The presence of the bromine atom on the aromatic ring enhances its reactivity and potential applications in further chemical transformations.
The compound can undergo various chemical reactions, including nucleophilic substitutions and acylation reactions due to the presence of reactive functional groups.
The mechanism of action for compounds like 4-(4-Bromobenzoyl)piperidine hydrochloride often involves interaction with biological targets such as enzymes or receptors. The acylamide structure may facilitate binding to specific sites due to hydrogen bonding and hydrophobic interactions.
Research indicates that derivatives of piperidines exhibit activity against various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways.
4-(4-Bromobenzoyl)piperidine hydrochloride (CAS 64671-00-7) is systematically named as (4-bromophenyl)(piperidin-4-yl)methanone hydrochloride under IUPAC conventions. Its molecular formula is C₁₂H₁₅BrClNO (MW: 304.61 g/mol), reflecting a hybrid architecture combining a piperidine heterocycle and a para-brominated aryl ketone [1] . The hydrochloride salt form enhances aqueous solubility, critical for reactivity in synthetic applications.
Table 1: Nomenclature and Identifiers
Category | Value |
---|---|
Systematic Name | (4-Bromophenyl)(piperidin-4-yl)methanone hydrochloride |
CAS Registry | 64671-00-7 |
Molecular Formula | C₁₂H₁₅BrClNO |
SMILES | C1CNCCC1C(=O)C2=CC=C(C=C2)Br.Cl |
InChI Key | QNFPAHLLTDNUSX-UHFFFAOYSA-N |
Structurally, the molecule integrates three key motifs:
The stereoelectronic profile is defined by the orthogonal orientation of the benzoyl group relative to the piperidine chair conformation. This geometry optimizes steric accessibility at both the bromoaryl site (for couplings) and the carbonyl (for nucleophilic attacks) [1]. The bromine atom further contributes to crystal packing stability via halogen bonding, as inferred from crystallographic analogs [1].
Table 2: Key Functional Group Reactivity
Functional Group | Role in Synthetic Chemistry |
---|---|
Piperidine N-HCl | Salt formation; nucleophile activation |
Ketone (C=O) | Nucleophilic addition; enolate generation |
Aryl Bromide (C-Br) | Cross-coupling; halogen-metal exchange |
Spectroscopic characterization employs:
Bromobenzoyl-piperidine scaffolds emerged prominently in the late 20th century as intermediates for neuropharmacological agents, driven by the piperidine ring's prevalence in bioactive molecules. Early syntheses relied on direct acylation of piperidine with 4-bromobenzoyl chloride, but suffered from low regioselectivity and over-alkylation [1] .
Advances in catalytic hydrogenation (1990s–2000s) enabled efficient access to substituted piperidines. Beller's group pioneered heterogeneous cobalt catalysts (e.g., Co/TiO₂) for pyridine hydrogenation, producing piperidines under acid-free conditions with improved stereocontrol. This method later facilitated gram-scale synthesis of antipsychotics like Melperone, showcasing the utility of bromoaryl-piperidine precursors in drug synthesis [4].
Table 3: Evolution of Key Synthetic Methods
Era | Methodology | Advance | Limitations |
---|---|---|---|
1980s | Acylation with RCOCl | Simple one-step protocol | Poor regioselectivity |
1990s | Pyridine hydrogenation (Ru/Ni catalysts) | Stereoselective cis-products | High-pressure H₂ requirements |
2010s | Pd/Rh-catalyzed fluorination | Access to fluorinated analogs | Functional group intolerance |
2020s | Protective-group strategies (Boc) | Chemoselective functionalization | Added synthetic steps |
The 2010s witnessed fluorination breakthroughs, with Glorius developing palladium-catalyzed hydrogenation of fluoropyridines to yield fluoropiperidines. This technique expanded the chemical space to include analogs of Dyclonine and Eperisone, though bromoaryl derivatives remained preferred for further derivatization due to superior coupling kinetics [4].
Modern routes leverage protective-group tactics. For example, 1-Boc-4-(4-bromobenzoyl)piperidine (CAS 439811-37-7) serves as an air-stable precursor, where the Boc group shields the nitrogen during aryl bromine functionalization. Subsequent deprotection regenerates the hydrochloride salt, enabling modular synthesis of complex targets [7]. Recent patents (e.g., CN112645902A) highlight phase-transfer catalysis and microwave-assisted coupling to reduce reaction times from hours to minutes, improving yields of bromophenylpiperidine derivatives to >90% [6].
In total synthesis, these derivatives enable:
Table 4: Key Bioactive Derivatives
Compound | Therapeutic Target | Synthetic Role of Bromine |
---|---|---|
11β-HSD1 inhibitors | Cortisol-related disorders | Suzuki coupling site |
Fluorinated Melperone analogs | Antipsychotics | Precursor for halogen exchange |
Donepezil intermediates | Acetylcholinesterase (Alzheimer’s) | Nucleophilic displacement |
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3